molecular formula C10H11IO4 B13981736 Methyl 4-iodo-3,5-dimethoxybenzoate

Methyl 4-iodo-3,5-dimethoxybenzoate

Cat. No.: B13981736
M. Wt: 322.10 g/mol
InChI Key: MSACADVDOVUJQB-UHFFFAOYSA-N
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Description

Methyl 4-iodo-3,5-dimethoxybenzoate is an organic compound with the molecular formula C10H11IO4 It is a derivative of benzoic acid, characterized by the presence of iodine and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-iodo-3,5-dimethoxybenzoate can be synthesized through several methods. One common approach involves the iodination of methyl 3,5-dimethoxybenzoate. This reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-3,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 4-iodo-3,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-iodo-3,5-dimethoxybenzoate involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and processes, making the compound useful in different research applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxy-3,5-dimethoxybenzoate: Similar structure but with a hydroxyl group instead of iodine.

    Methyl 3,5-dimethoxybenzoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    Methyl 4-iodo-3-methylbenzoate: Similar iodine substitution but with a methyl group instead of methoxy groups.

Uniqueness

Methyl 4-iodo-3,5-dimethoxybenzoate is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H11IO4

Molecular Weight

322.10 g/mol

IUPAC Name

methyl 4-iodo-3,5-dimethoxybenzoate

InChI

InChI=1S/C10H11IO4/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5H,1-3H3

InChI Key

MSACADVDOVUJQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1I)OC)C(=O)OC

Origin of Product

United States

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